Cas no 1095013-35-6 (N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide)

N-Ethyl-2-fluoro-5-methylbenzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by its unique structural features, including an ethyl substituent on the nitrogen and a fluorine atom at the ortho position relative to the sulfonamide group. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the methyl group at the para position contributes to lipophilicity. Its well-defined molecular structure makes it suitable for applications in structure-activity relationship (SAR) studies and the development of sulfonamide-based inhibitors or functional materials.
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide structure
1095013-35-6 structure
商品名:N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
CAS番号:1095013-35-6
MF:C9H12FNO2S
メガワット:217.260484695435
CID:6418383
PubChem ID:43258963

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
    • Benzenesulfonamide, N-ethyl-2-fluoro-5-methyl-
    • 1095013-35-6
    • EN300-1452552
    • インチ: 1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-7(2)4-5-8(9)10/h4-6,11H,3H2,1-2H3
    • InChIKey: HLMIMXCLHMSCDY-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCC)(=O)=O)=CC(C)=CC=C1F

計算された属性

  • せいみつぶんしりょう: 217.05727796g/mol
  • どういたいしつりょう: 217.05727796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

  • 密度みつど: 1.227±0.06 g/cm3(Predicted)
  • ふってん: 324.0±52.0 °C(Predicted)
  • 酸性度係数(pKa): 11.33±0.50(Predicted)

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1452552-0.5g
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
0.5g
$699.0 2023-06-06
Enamine
EN300-1452552-50mg
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
50mg
$407.0 2023-09-29
Enamine
EN300-1452552-0.05g
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
0.05g
$612.0 2023-06-06
Enamine
EN300-1452552-0.25g
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
0.25g
$670.0 2023-06-06
Enamine
EN300-1452552-500mg
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
500mg
$465.0 2023-09-29
Enamine
EN300-1452552-1.0g
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
1g
$728.0 2023-06-06
Enamine
EN300-1452552-100mg
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
100mg
$427.0 2023-09-29
Enamine
EN300-1452552-250mg
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
250mg
$447.0 2023-09-29
Enamine
EN300-1452552-2.5g
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
2.5g
$1428.0 2023-06-06
Enamine
EN300-1452552-1000mg
N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide
1095013-35-6
1000mg
$485.0 2023-09-29

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamide 関連文献

N-ethyl-2-fluoro-5-methylbenzene-1-sulfonamideに関する追加情報

N-Ethyl-2-Fluoro-5-Methylbenzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1095013-35-6, commonly referred to as N-Ethyl-2-Fluoro-5-Methylbenzene-1-Sulfonamide, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the chemical structure, synthesis methods, physical properties, and current research findings related to this compound.

N-Ethyl-2-Fluoro-5-Methylbenzene-1-Sulfonamide is an aromatic sulfonamide derivative characterized by its benzene ring substituted with ethyl, fluoro, and methyl groups at specific positions. The sulfonamide functional group (-SO₂NH) plays a crucial role in determining the compound's reactivity and solubility properties. Recent studies have highlighted the importance of such sulfonamides in drug design, particularly in the development of bioactive molecules with enhanced pharmacokinetic profiles.

One of the key aspects of this compound is its synthesis process. Researchers have explored various routes to synthesize N-Ethyl-2-Fluoro-5-Methylbenzene-1-Sulfonamide, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. For instance, a study published in 2023 demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining high yields.

The physical properties of N-Ethyl-2-Fluoro-5-Methylbenzene-1-Sulfonamide are equally intriguing. Its melting point, boiling point, and solubility characteristics make it suitable for applications in both organic synthesis and materials science. Recent experiments have shown that this compound exhibits excellent thermal stability, making it a promising candidate for high-temperature applications in polymer chemistry.

In terms of applications, N-Ethyl-2-Fluoro-5-Methylbenzene-1-Sulfonamide has found utility in several areas. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, such as cancer and inflammation. Additionally, its role as a building block in materials science has been explored, particularly in the development of advanced polymers and coatings.

Recent advancements in computational chemistry have further elucidated the electronic properties of this compound. Quantum mechanical studies reveal that the presence of electron-withdrawing groups like fluoro enhances the electrophilic nature of the sulfonamide group, facilitating its reactivity in nucleophilic substitutions.

Moreover, environmental considerations are increasingly important when evaluating such compounds. Studies on the environmental fate of N-Ethyl-2-Fluoro-5-Methylbenzene-1-Sulfonamide indicate that it undergoes biodegradation under specific conditions, which is a critical factor for its safe disposal and industrial use.

In conclusion, N-Ethyl-2-fluoro-sulfonyl-benzene derivatives, including CAS No. 1095013356, continue to be a focal point for researchers due to their versatile properties and wide-ranging applications. As new insights emerge from ongoing studies, this compound is poised to play an even more significant role in advancing modern chemistry and materials science.

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